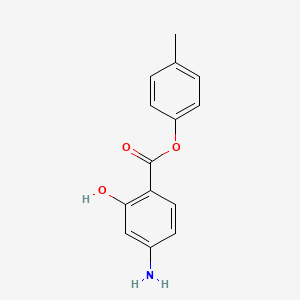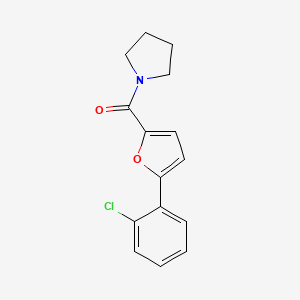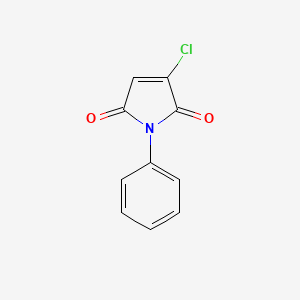
3-Chloro-1-phenylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-phenylpyrrole-2,5-dione is an organic compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.618 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of a chlorine atom and a phenyl group attached to the pyrrole ring .
Preparation Methods
The synthesis of 3-Chloro-1-phenylpyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline in the presence of a chlorinating agent . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3-Chloro-1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-1-phenylpyrrole-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-1-phenylpyrrole-2,5-dione can be compared with other similar compounds, such as:
3,4-Dichloro-1-phenylpyrrole-2,5-dione: This compound has two chlorine atoms and may exhibit different reactivity and properties.
3-Chloro-1-p-tolylpyrrole-2,5-dione: The presence of a tolyl group instead of a phenyl group can influence its chemical behavior.
3,4-Dichloro-1-chloromethylpyrrole-2,5-dione: The additional chloromethyl group can lead to different substitution reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting chemical properties .
Properties
CAS No. |
42595-16-4 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
3-chloro-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H6ClNO2/c11-8-6-9(13)12(10(8)14)7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZKKDYLHSRWLPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)
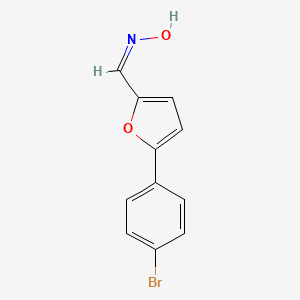
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)
![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)
![disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate](/img/structure/B11961851.png)
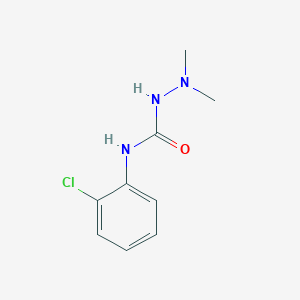
![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)
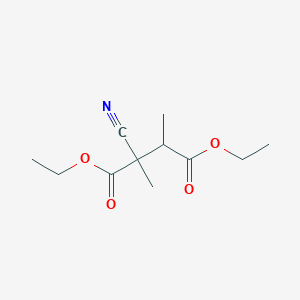
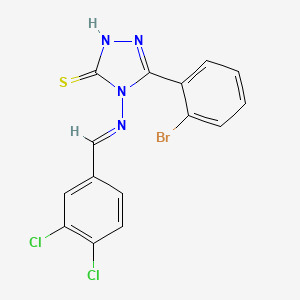


![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
